molecular formula C6H7N3O3 B8805271 2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole CAS No. 73332-75-9

2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole

Cat. No. B8805271
Key on ui cas rn: 73332-75-9
M. Wt: 169.14 g/mol
InChI Key: NUCGDAFGCCIOTC-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

A mixture of tert-butyl (R)-4-(2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-ylmethyl)-piperazine-1-carboxylate prepared in Example 396 (100 mg, 0.27 mmol) and trifluoroacetic acid (2 ml) was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in methylene chloride (5 ml) and neutralized with triethylamine (1 ml, 7.17 mmol), and then the solution was concentrated under reduced pressure. The residue was dissolved in methanol (5 ml). To the solution, 4-phenylbenzaldehyde (149 mg, 0.82 mmol), sodium cyanotrihydroborate (51 mg, 0.82 mmol) and acetic acid (48 μl, 0.82 mmol) were added in this order followed by stirring at room temperature for 15 hours. The reaction mixture was concentrated under reduced pressure, and the residue was added a saturated sodium hydrogencarbonate solution. The precipitates were filtered off and purified by silica gel column chromatography (ethyl acetate) to afford (R)-2-(biphenyl-4-ylmethyl)piperazin-1-ylmethyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole (67 mg, yield 57%) as a light yellow powder.
Name
tert-butyl (R)-4-(2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-ylmethyl)-piperazine-1-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
149 mg
Type
reactant
Reaction Step Three
Name
sodium cyanotrihydroborate
Quantity
51 mg
Type
reactant
Reaction Step Three
Quantity
48 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]1(CN2CCN(C(OC(C)(C)C)=O)CC2)[O:6][C:5]2=[N:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][N:4]2[CH2:3]1.FC(F)(F)C(O)=O.C(N(CC)CC)C.C1(C2C=CC(C=O)=CC=2)C=CC=CC=1.[B-]C#N.[Na+].C(O)(=O)C>>[CH3:1][CH:2]1[O:6][C:5]2=[N:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][N:4]2[CH2:3]1 |f:4.5|

Inputs

Step One
Name
tert-butyl (R)-4-(2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-ylmethyl)-piperazine-1-carboxylate
Quantity
100 mg
Type
reactant
Smiles
C[C@]1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CN2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
149 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
sodium cyanotrihydroborate
Quantity
51 mg
Type
reactant
Smiles
[B-]C#N.[Na+]
Name
Quantity
48 μL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (5 ml)
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added a saturated sodium hydrogencarbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered off
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CN2C(O1)=NC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 146.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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